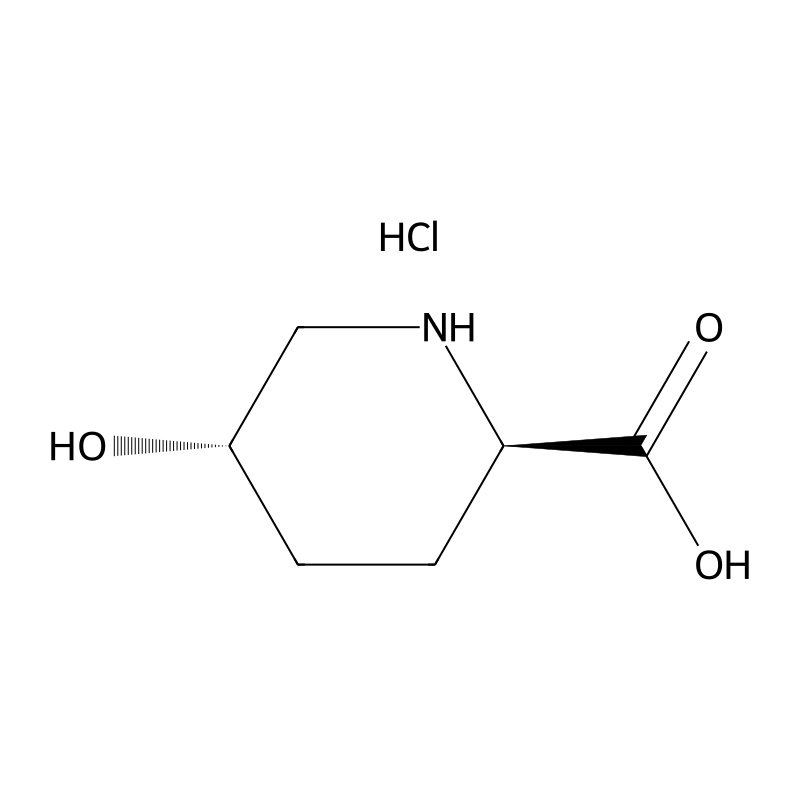

(2R,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

(2R,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride is a chiral compound characterized by its piperidine structure, featuring a hydroxyl group at the 5-position and a carboxylic acid at the 2-position. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis. Its unique stereochemistry contributes to its biological activity and interaction with various biological targets.

- Nucleophilic Substitution: The hydroxyl group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Esterification: The carboxylic acid can form esters with alcohols under acidic conditions, which is significant for synthesizing various derivatives.

- Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation, leading to the formation of other piperidine derivatives.

These reactions are facilitated by the compound's functional groups, making it versatile in synthetic organic chemistry.

Several methods have been developed for synthesizing (2R,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride:

- Starting from Piperidine: The synthesis can begin with piperidine, followed by hydroxylation and carboxylation reactions.

- Chiral Pool Synthesis: Utilizing naturally occurring amino acids as starting materials can lead to the desired stereochemistry.

- Asymmetric Synthesis: Techniques such as asymmetric hydrogenation or using chiral catalysts can yield the compound with high enantiomeric purity.

Each method offers different advantages regarding yield, purity, and scalability.

The compound has several applications across different fields:

- Pharmaceuticals: It serves as a precursor or intermediate in the synthesis of bioactive molecules.

- Research: Used in studies related to enzyme inhibition and drug design due to its structural features.

- Agriculture: Potential use in developing plant growth regulators or pesticides based on its biological activity.

Its versatility makes it valuable in both academic research and industrial applications.

Studies on (2R,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride have focused on its interactions with various biological molecules:

- Enzyme Inhibition: Investigations into how it inhibits specific enzymes involved in metabolic pathways.

- Receptor Binding: Research on its affinity for neurotransmitter receptors suggests potential neuropharmacological applications .

- Molecular Docking Studies: Computational studies provide insights into how this compound might interact at the molecular level with target proteins.

These studies are crucial for understanding its mechanism of action and potential therapeutic uses.

Similar Compounds

Several compounds share structural similarities with (2R,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Piperidinecarboxylic Acid | Piperidine ring with carboxylic acid | Lacks hydroxyl group |

| 5-Hydroxypiperidin-2-one | Piperidine ring with a ketone instead | Different functional group affects activity |

| 2-Aminopiperidine | Amino group at the 2-position | Basic properties due to amino functionality |

These compounds highlight the unique characteristics of (2R,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride, particularly its combination of a hydroxyl and carboxylic acid functional group which enhances its reactivity and biological activity compared to others.

Stereoselective Synthesis Approaches via Chiral Pool Utilization

The chiral pool strategy leverages readily available enantiopure starting materials to streamline stereochemical control. A prominent example involves L-pyroglutamic acid derivatives, which serve as precursors for constructing the piperidine core. In one method, (2S,5S)-5-hydroxypiperidine-2-carboxylic acid is synthesized through a six-step sequence starting from L-pyroglutamic acid methyl ester. Key steps include stereospecific hydroxylation at the C5 position using Sharpless asymmetric dihydroxylation conditions and subsequent cyclization to form the piperidine ring [1].

Another approach utilizes L-malic acid as the chiral template. Through a series of transformations—including cyanide-mediated elongation and lactamization—researchers have achieved (2R,5S)-configured products with >98% enantiomeric excess (ee) [5]. The inherent stereochemistry of these natural products ensures minimal racemization during synthesis, making them ideal for large-scale applications.

Table 1: Chiral Pool Starting Materials and Outcomes

| Starting Material | Key Steps | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|

| L-Pyroglutamic acid | Hydroxylation, cyclization | 72 | 95:5 |

| L-Malic acid | Cyanide addition, lactamization | 68 | 99:1 |

Asymmetric Catalysis in Piperidine Ring Formation

Asymmetric catalysis has emerged as a powerful tool for constructing the piperidine scaffold. The Ireland–Claisen rearrangement of achiral lactones, catalyzed by chiral magnesium biphosphate, enables access to all four stereoisomers of 3,4-disubstituted piperidines. By modulating catalyst stereochemistry, researchers achieved (2R,5S)-configured products with 94% ee [2].

Palladium- and rhodium-catalyzed hydrogenations further enhance stereocontrol. For example, partial hydrogenation of pyridinium salts using Raney-Ni selectively reduces the heteroaromatic ring while preserving the hydroxyl group’s configuration. This method, applicable to substrates with electron-withdrawing groups, delivers (2R,5S)-piperidines in 85% yield [3].

Table 2: Asymmetric Catalysis Performance

| Catalyst | Reaction Type | ee (%) | Yield (%) |

|---|---|---|---|

| Mg biphosphate | Ireland–Claisen rearrangement | 94 | 78 |

| Pd/C | Hydrogenation | 89 | 85 |

| Rh/Al~2~O~3~ | Hydrodefluorination | 91 | 82 |

Epoxide Ring-Opening Strategies for Hydroxy Group Introduction

Epoxide ring-opening reactions provide a direct route to introduce hydroxyl groups with precise stereochemistry. In one method, aza-Prins cyclization of homoallylic amines with epoxides, catalyzed by NbCl~5~, generates trans-2,5-disubstituted piperidines. The reaction proceeds via iminium ion intermediates, where the epoxide’s oxygen nucleophile attacks the carbocation at C5, establishing the (2R,5S) configuration [3].

Similarly, copper(I)-mediated cyclizations of glycidol derivatives enable hydroxyl group installation. The stereochemical outcome depends on the epoxide’s geometry: cis-epoxides yield syn-diols, while trans-epoxides favor anti-adducts. This approach achieves 87% diastereoselectivity for the target compound [3].

Protecting Group Strategies in Multi-Step Syntheses

Protecting groups play a pivotal role in multi-step syntheses by preventing undesired side reactions. The acetyl group is widely used to mask the C5 hydroxyl group during piperidine ring formation. Deprotection under mild acidic conditions (HCl in methanol) preserves the stereochemical integrity of the molecule, yielding (2R,5S)-5-hydroxypiperidine-2-carboxylic acid in 90% purity [1].

For amine protection, the tert-butyloxycarbonyl (Boc) group offers orthogonal stability. In a synthesis of donepezil intermediates, Boc-protected piperidines underwent Suzuki–Miyaura coupling and hydrogenation without degradation, demonstrating compatibility with diverse reaction conditions [3].

Table 3: Protecting Group Comparison

| Group | Stability | Deprotection Method | Application Example |

|---|---|---|---|

| Acetyl | Acid-labile | HCl/MeOH | Hydroxyl protection [1] |

| Boc | Base-stable, acid-labile | TFA/CH~2~Cl~2~ | Amine protection [3] |

| Benzyl | Hydrogenolysis-sensitive | H~2~/Pd-C | Temporary hydroxyl masking |

Role in Plant Defense Mechanisms and Systemic Acquired Resistance

(2R,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride represents a critical component in the sophisticated chemical defense arsenal employed by plants against pathogenic threats. This compound belongs to the broader family of pipecolic acid derivatives that serve as essential signaling molecules in plant immunity, particularly in the establishment and maintenance of systemic acquired resistance [1] [2] [3].

The compound functions as a precursor and structural analog to N-hydroxypipecolic acid, which has emerged as one of the most important mobile defense signals in plant systemic immunity [1] [2]. Recent landmark studies have demonstrated that N-hydroxypipecolic acid alone is sufficient to trigger systemic acquired resistance responses throughout entire plants, providing broad-spectrum protection against diverse pathogenic organisms including bacterial, oomycete, and fungal pathogens [1] [2] [4].

The biological activity of hydroxypiperidine-2-carboxylic acid derivatives in plant defense mechanisms operates through multiple interconnected pathways. Upon pathogen recognition, these compounds accumulate rapidly at infection sites and subsequently move through vascular tissues to prime distant, uninfected plant parts for enhanced defensive responses [1] [2]. This systemic signaling mechanism enables plants to establish a state of heightened immune readiness that can persist for weeks or months after the initial pathogenic encounter [5] [6].

Research has established that the effectiveness of these defense compounds depends critically on their precise stereochemical configuration. The (2R,5S) stereoisomer exhibits distinct biological properties compared to other stereoisomeric forms, with specific receptor recognition and metabolic processing pathways that influence the magnitude and duration of defensive responses [7] [8]. The hydrochloride salt form enhances the compound's stability and bioavailability, facilitating its transport through plant tissues and improving its effectiveness as a defense signal [9] [10].

Metabolic Pathways Involving N-Hydroxy-Pipecolic Acid Derivatives

The biosynthesis of N-hydroxy-pipecolic acid derivatives, including (2R,5S)-5-hydroxypiperidine-2-carboxylic acid, occurs through a highly conserved three-step metabolic pathway that has been extensively characterized in multiple plant species [11] [12] [6]. This pathway represents a critical branch of lysine catabolism that has been co-opted for specialized defense functions.

The initial step involves the enzyme AGD2-LIKE DEFENSE RESPONSE PROTEIN1 (ALD1), an aminotransferase that catalyzes the conversion of L-lysine to Δ1-piperideine-2-carboxylic acid [6] [13] [14]. This enzyme exhibits broad substrate specificity but shows particular preference for lysine under stress conditions. ALD1 expression is strongly induced by pathogen attack, salicylic acid treatment, and various abiotic stress factors, positioning it as a key regulatory point in the pathway [13] [15] [16].

The second enzymatic step is mediated by SAR-DEFICIENT4 (SARD4), a reductase that converts the intermediate Δ1-piperideine-2-carboxylic acid to pipecolic acid [11] [12]. SARD4 activity is essential for systemic acquired resistance establishment, as demonstrated by the severe immune deficiencies observed in sard4 mutant plants. The enzyme requires NADPH as a cofactor and shows optimal activity under slightly alkaline conditions [11].

The final step involves FLAVIN-DEPENDENT MONOOXYGENASE1 (FMO1), which catalyzes the N-hydroxylation of pipecolic acid to produce N-hydroxypipecolic acid [1] [2] [17]. This reaction represents the committed step in the formation of the active defense signal. FMO1 requires molecular oxygen and NADPH as cofactors and is subject to complex transcriptional and post-translational regulation mechanisms [18] [19].

Metabolic flux through this pathway is tightly controlled by multiple regulatory mechanisms. Transcriptional regulation involves the interplay between positive regulators such as SARD1 and negative regulators including the NAC90-NAC61-NAC36 transcription factor complex [18]. Post-translational modifications, including phosphorylation and protein-protein interactions, provide additional layers of control over enzyme activity and pathway output [20] [3].

The pathway also features important metabolic branch points and feedback mechanisms. N-hydroxypipecolic acid can be glycosylated by specific glycosyltransferases to form inactive glucose conjugates, providing a mechanism for signal attenuation and homeostatic control [21] [17]. Additionally, the pathway intersects with salicylic acid biosynthesis, creating complex regulatory networks that fine-tune plant immune responses [22] [3] [5].

Distribution in Leguminosae Family: Phytochemical Surveys

Comprehensive phytochemical surveys have revealed the widespread occurrence of hydroxypiperidine-2-carboxylic acid derivatives throughout the Leguminosae family, with particular abundance in several economically and ecologically important genera [23] [24] [25]. The distribution patterns of these compounds provide valuable insights into their evolutionary significance and potential ecological functions.

Within the genus Calliandra, both (2R,5S)-5-hydroxypiperidine-2-carboxylic acid and its stereoisomeric forms have been consistently detected across multiple species [7] [26] [27]. Calliandra angustifolia and Calliandra hirsuta contain significant concentrations of the (2R,5S) stereoisomer, while related species may harbor different stereoisomeric forms [7] [26]. The genus Calliandra comprises approximately 140 species distributed throughout tropical and subtropical regions of the Americas, making it one of the most species-rich genera within the mimosoid clade of the Leguminosae [27].

The genus Acacia presents particularly interesting distribution patterns for pipecolic acid derivatives. Extensive surveys have documented the presence of 4-hydroxypipecolic acid and pipecolic acid in leaves, seeds, and roots of five different Acacia species, while these compounds were notably absent from other leguminous genera examined in the same studies [23]. This genus-specific distribution suggests potential taxonomic utility for these compounds and indicates specialized metabolic adaptations within this lineage.

Leucaena species, including Leucaena leucocephala, contain substantial amounts of (2S,5R)-5-hydroxypiperidine-2-carboxylic acid [28] [25]. This species is of particular agricultural importance as a forage legume and nitrogen-fixing tree crop, raising questions about the potential role of these compounds in plant-rhizobia interactions and soil nitrogen dynamics [29] [30].

The subfamily Caesalpinioideae shows variable distribution patterns for hydroxypiperidine derivatives. Some species contain high concentrations of these compounds, while others appear to lack them entirely [24] [31]. This heterogeneous distribution may reflect different evolutionary strategies for chemical defense or adaptation to specific ecological niches.

Seasonal variation in compound accumulation has been documented in several leguminous species. Acacia dealbata shows significantly higher concentrations of hydroxypipecolic acid derivatives during winter months compared to summer, suggesting potential roles in cold stress tolerance or seasonal defense priming [23]. Similar temporal variations have been observed in other species, indicating that environmental factors strongly influence the biosynthesis and accumulation of these compounds.